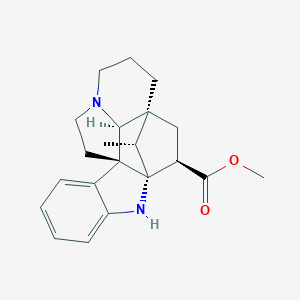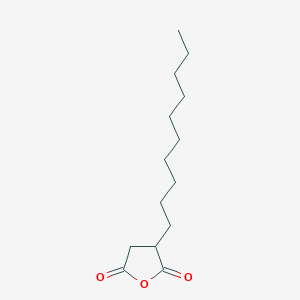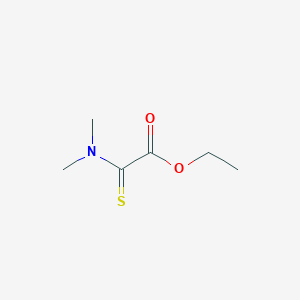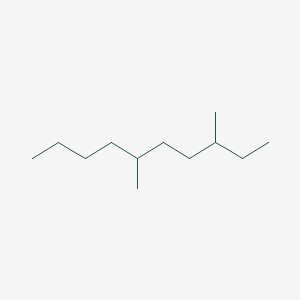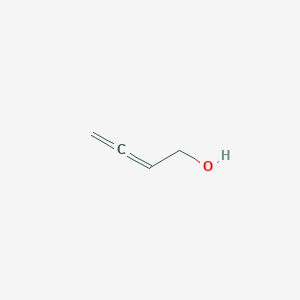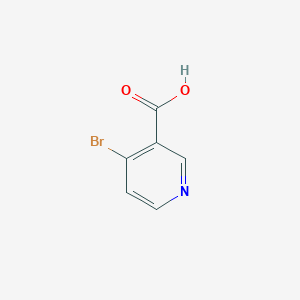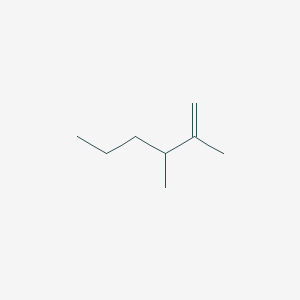
11-Chloroundecyltrichlorosilane
Descripción general
Descripción
11-Chloroundecyltrichlorosilane is a chemical compound with the molecular formula C11H22Cl4Si . It contains a total of 38 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 4 Chlorine atoms .
Molecular Structure Analysis
The 11-chloroundecyltrichlorosilane molecule contains a total of 37 bond(s) including 15 non-H bond(s) and 9 rotatable bond(s) . More detailed structural analysis might require advanced computational methods or experimental techniques .Physical And Chemical Properties Analysis
11-Chloroundecyltrichlorosilane has a boiling point of 188°C at 15mmHg, a density of 1.1204 g/mL, and a refractive index of 1.4688 at 20°C .Aplicaciones Científicas De Investigación
Surface Control in Liquid-Crystal Displays
Chemisorbed monolayers of 11-Chloroundecyltrichlorosilane and similar compounds have been investigated for their potential in controlling liquid-crystal orientation. The high degree of registry in these monolayers suggests promising applications in display technologies (Geer, Yang, & Frank, 1997).
Model Studies for Silica Surfaces
Silsesquioxanes derived from chlorosilanes, like 11-Chloroundecyltrichlorosilane, offer models for understanding silica surfaces. These compounds have structural similarities to various forms of silica, aiding in the study of surface chemistry (Feher, Newman, & Walzer, 1989).
Bacteria/Material Biointerface Studies
11-Chloroundecyltrichlorosilane-based self-assembled monolayers (SAMs) on silicon substrates have been used to study bacteria/material biointerfaces. These SAMs provide highly controlled surfaces for examining bacterial adhesion, crucial for biomaterials research (Böhmler, Ponche, Anselme, & Ploux, 2013).
Protective Films in Electrochemistry
Alkanethiol monolayers modified with chlorosilanes, including 11-Chloroundecyltrichlorosilane, have been developed to create protective films on metal surfaces. These films demonstrate high protective efficiency, which is essential in corrosion prevention and electrochemistry (Haneda & Aramaki, 1998).
Environmental and Analytical Chemistry
Chlorosilane-based nanoparticles, modified with compounds like 11-Chloroundecyltrichlorosilane, have been synthesized for sensitive detection of latent fingerprints, offering practical applications in forensic science (Huang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
trichloro(11-chloroundecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIWSXYGRYXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chloroundecyltrichlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



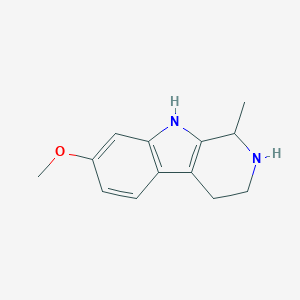
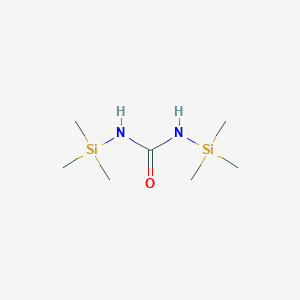
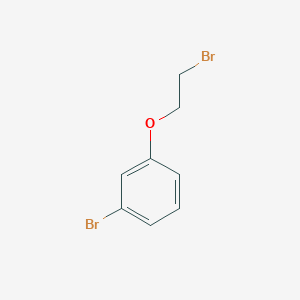
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
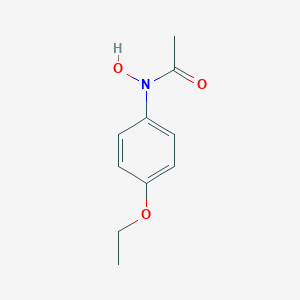
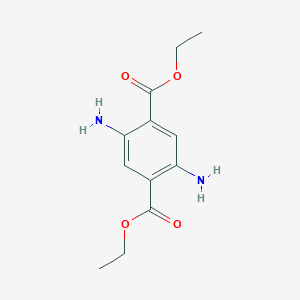
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
